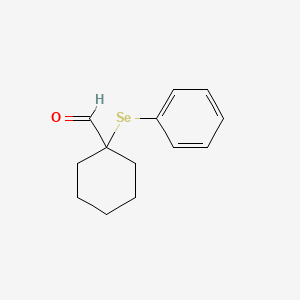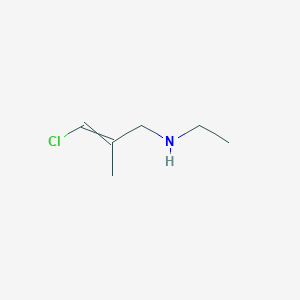
Benzene, (2-chlorocyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (2-chlorocyclopropyl)-: is an organic compound that features a benzene ring substituted with a 2-chlorocyclopropyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chlorocyclopropyl)- typically involves the chlorination of cyclopropylbenzene. This can be achieved through the reaction of cyclopropylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position of the cyclopropyl group.
Industrial Production Methods: On an industrial scale, the production of Benzene, (2-chlorocyclopropyl)- may involve similar chlorination processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, (2-chlorocyclopropyl)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by electrophiles. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the cyclopropyl group, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of Benzene, (2-chlorocyclopropyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst. These reactions can convert the chlorocyclopropyl group to a cyclopropyl group or other reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Major Products:
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Oxidation: Carboxylic acids or other oxidized products
Reduction: Reduced forms of the cyclopropyl group
科学的研究の応用
Chemistry: Benzene, (2-chlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated cyclopropyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Benzene, (2-chlorocyclopropyl)- are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, Benzene, (2-chlorocyclopropyl)- can be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of Benzene, (2-chlorocyclopropyl)- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The chlorocyclopropyl group can act as an electrophile, reacting with nucleophiles in the environment. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.
類似化合物との比較
Cyclopropylbenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, differing in reactivity and applications.
2-Chlorotoluene: Features a methyl group and a chlorine atom on the benzene ring, offering different chemical properties.
Uniqueness: Benzene, (2-chlorocyclopropyl)- is unique due to the presence of both a benzene ring and a chlorocyclopropyl group. This combination imparts distinct reactivity and stability, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
71558-46-8 |
|---|---|
分子式 |
C9H9Cl |
分子量 |
152.62 g/mol |
IUPAC名 |
(2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H9Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChIキー |
GBXROAOUSDRIOO-UHFFFAOYSA-N |
正規SMILES |
C1C(C1Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


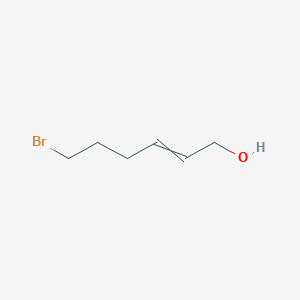


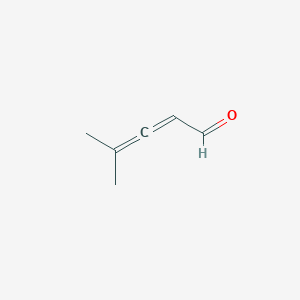
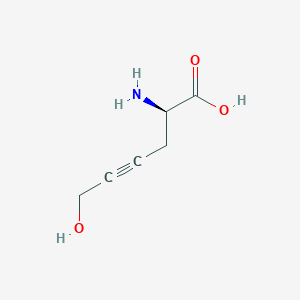
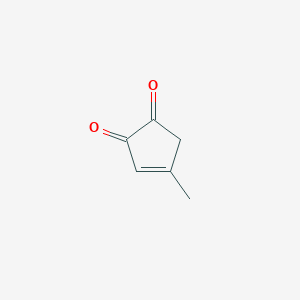
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)

